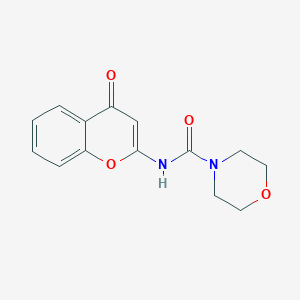

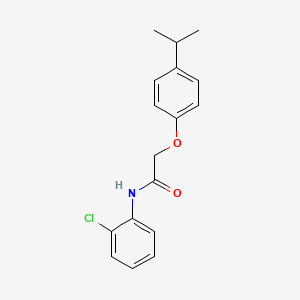

1-(2,3-dimethoxybenzoyl)-4-(ethylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives involves various chemical reactions and methodologies to introduce functional groups and achieve desired structural features. For instance, a related compound synthesis involved a multi-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, showcasing the versatility of synthetic approaches in this chemical class (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is crucial for understanding their chemical behavior and interaction potential. Studies involving density functional theory (DFT) provide insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital, which are essential for predicting reactivity and interactions (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential in synthesizing further complex molecules. The nucleophilic substitution reactions, for example, are fundamental in introducing sulfonyl groups into the piperazine ring, expanding the scope of chemical properties and applications of these compounds (S. Naveen et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are critical for the practical application and handling of piperazine derivatives. X-ray crystallography studies provide detailed insights into the crystalline structure, revealing the conformation of the piperazine ring and the overall molecular geometry, which influences the compound's physical behavior (S. Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for their application in chemical synthesis and pharmaceutical development. The synthesis and study of such compounds involve exploring their reactivity patterns, stability profiles, and interaction mechanisms with other molecules, laying the groundwork for their use in more complex chemical syntheses and potential therapeutic applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Improved Synthesis for Anti-hypertensive Drugs : An efficient one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a crucial intermediate in creating the anti-hypertensive drug Doxazosin, has been developed. This method offers higher yields and is significant for producing medications for hypertension and benign prostate hyperplasia (BPH) treatments (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

Antibacterial Activities : Research on novel 1,4-disubstituted piperazines, including derivatives similar to the query compound, has shown potent antibacterial activities against resistant strains of Staphylococcus aureus. These findings highlight the role of piperazine derivatives in developing new antibiotic therapies (S. Shroff, S. K. Mishra, P. Mohanta, I. Baitharu, A. K. Behera, 2022).

Chiral Separation Techniques : Studies on chiral 1,4-disubstituted piperazine derivatives, including methods for resolving racemic mixtures into enantiomers, are crucial for pharmaceutical applications where the chirality of compounds can significantly impact their efficacy and safety (Z. Chilmonczyk, Lukasz Sienicki, B. Lozowicka, Małgorzata Lisowska-Kuźmicz, A. Jończyk, H. Aboul‐Enein, 2005).

Anticancer and Antimicrobial Research

Anticancer Potential : Certain piperazine derivatives have been evaluated for their anticancer activities across various cancer cell lines, demonstrating significant potential in cancer treatment. These studies contribute to the ongoing search for novel therapeutic compounds with improved efficacy against cancer (Kostyantyn Turov, 2020).

Antimicrobial and Analgesic Activities : Research into the synthesis and biological evaluation of novel piperazine derivatives, including those with structures similar to the query compound, has shown promising antimicrobial and analgesic properties. Such studies are pivotal in discovering new drugs for treating infections and pain management (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Propriétés

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-4-23(19,20)17-10-8-16(9-11-17)15(18)12-6-5-7-13(21-2)14(12)22-3/h5-7H,4,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLZXTHYRAXQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)